molecular formula C4H7N3O2 B13573570 2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one

2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one

Cat. No.: B13573570
M. Wt: 129.12 g/mol
InChI Key: SFLXYMDXEWIUDH-UHFFFAOYSA-N
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Description

2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method typically employs a nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions include a range of substituted imidazole derivatives, each with unique chemical and physical properties that can be tailored for specific applications.

Scientific Research Applications

2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. Its effects are mediated through pathways involving enzyme inhibition, receptor binding, and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.

    Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat various infections.

Uniqueness

2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

2-amino-4-hydroxy-1-methyl-4H-imidazol-5-one

InChI

InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h2,8H,1H3,(H2,5,6)

InChI Key

SFLXYMDXEWIUDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N=C1N)O

Origin of Product

United States

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